molecular formula C6H5ClN4 B2383017 3-(Chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1935364-19-4

3-(Chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B2383017
M. Wt: 168.58
InChI Key: HZPYQKGZOZIEDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(Chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine” is a chemical compound with the molecular weight of 168.59 . It is a derivative of the [1,2,4]triazolo[4,3-b]pyridazine system .


Synthesis Analysis

The synthesis of derivatives of the [1,2,4]triazolo[4,3-b]pyridazine system has been reported from ethyl N-benzoyl-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)glycinate . The reaction of this compound with hot 1 M sodium hydroxide solution took place on the ethoxycarbonyl group and at the position 6 of the triazolopyridazine system to give a product, which underwent decarboxylation in hot ethanol affording benzamide .


Molecular Structure Analysis

The molecular structure of “3-(Chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine” is represented by the Inchi Code: 1S/C6H5ClN4/c7-4-6-10-9-5-2-1-3-8-11(5)6/h1-3H,4H2 .


Chemical Reactions Analysis

The compound has been involved in various chemical reactions. For instance, it reacts with hot 80% hydrazine hydrate at two electron deficient carbons, carbon 6 and carbonyl group, giving a hydrazide . It also reacts with hot ethylene glycol resulting in the formation of another product .

Scientific Research Applications

Synthesis and Molecular Structure

  • 3-(Chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine has been studied for its synthesis process and molecular structure. Katrusiak & Katrusiak (2010) described the synthesis and characterized its vicarious nucleophilic substitution products. They also discussed the lipophilicities of this compound and related substances, providing insights into their molecular aggregation and intermolecular interactions (Katrusiak & Katrusiak, 2010).

Crystal Structure and DFT Calculations

  • Sallam et al. (2021) conducted a study on the crystal structure of triazolo pyridazine derivatives, including this compound. They utilized NMR, IR, and mass spectral studies, along with X-ray diffraction for structural confirmation. Their work also involved density functional theory (DFT) calculations to understand the molecular properties better (Sallam et al., 2021).

Chemical Synthesis and Antiviral Activity

  • The chemical synthesis and potential antiviral activities of certain triazolo[4,3-b]pyridazine derivatives have been explored. For instance, Shamroukh & Ali (2008) described the synthesis of novel derivatives and their promising antiviral activity against the hepatitis-A virus, highlighting the compound's potential in biomedical applications (Shamroukh & Ali, 2008).

Application in High-Energy Materials

  • Chen et al. (2021) utilized [1,2,4]triazolo[4,3-b]pyridazine as a building block for creating low-sensitivity high-energy materials. They synthesized compounds with considerable energy potential, demonstrating the application of this chemical structure in the field of material sciences (Chen et al., 2021).

Novel Synthesis Methods

  • Collins, Castro, & Street (2000) developed a rapid analogue synthesis method for biologically active triazolo[4,3-b]pyridazines. Their method allows for easy and selective variation of substituents, which is significant for pharmaceutical and chemical research (Collins, Castro, & Street, 2000).

properties

IUPAC Name

3-(chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c7-4-6-10-9-5-2-1-3-8-11(5)6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZPYQKGZOZIEDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2N=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine

CAS RN

1935364-19-4
Record name 3-(chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
2
Citations
A Katrusiak, A Katrusiakb - ARKIVOC, 2010 - arkat-usa.org
The synthesis of 6-chloro-3-chloromethyl-1, 2, 4-triazolo [4, 3-b] pyridazine and its vicarious nucleophilic substitution products are described and characterized by spectroscopic …
Number of citations: 1 www.arkat-usa.org
AK Verma, P Khemaria, J Gupta, DP Singh, BS Joshi… - arkat-usa.org
ARKIVOC Volume 2010 Part (ix): General Papers 1. Bio-transformation of FXR antagonist CDRI 80/574 (10-4951NP) Alok K. Verma, Pr Page 1 ARKIVOC Volume 2010 Part (ix): …
Number of citations: 0 www.arkat-usa.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.